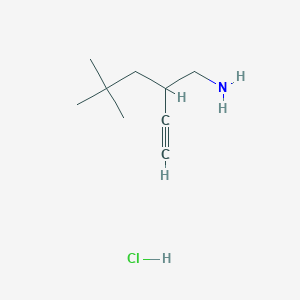
2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known as HPI-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Heparanase Inhibition and Anti-Angiogenic Effects
One significant application of 2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid derivatives is in the inhibition of heparanase, an endo-beta-glucuronidase. Compounds in this class, such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, have shown potent heparanase inhibitory activity and high selectivity over human beta-glucuronidase. They also demonstrate anti-angiogenic effects, which could be useful in the development of novel therapeutic agents (Courtney et al., 2004).
Synthesis of Isoindoles and Benzoxazines
Another application involves the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines. The thermolysis of certain carboxylic acids has led to novel compounds such as 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles. These compounds have potential applications in various chemical syntheses and possibly in drug discovery (Melo et al., 2004).
Liquid Crystalline Properties
This compound class has also been explored for its liquid crystalline properties. For instance, certain biphenyl esters of 5-carboxy-2-hexyl-2,3-dihydro-1H-isoindole-1,3-dione have shown interesting thermotropic properties, suggesting potential applications in materials science and liquid crystal technology (Białecka-Florjańczyk & Orzeszko, 2000).
Green Chemistry in Drug Design
Furthermore, derivatives of this compound have been developed in the context of green chemistry for potential analgesic and antipyretic agents. These compounds, such as N-[(4-hydroxy-phenylcarbamoyl)-methyl]-phthalamic acid derivatives, have been synthesized using environmentally friendly methods, highlighting the compound's role in sustainable drug development (Reddy, Reddy & Dubey, 2014).
Synthesis and Characterization of Metal Complexes
The compound and its derivatives have also been used in the synthesis and characterization of metal complexes, such as triphenyltin(IV) carboxylates. These complexes have been studied for their supramolecular structures and thermal stabilities, indicating potential applications in material science and coordination chemistry (Liu et al., 2011).
properties
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-10-4-2-9(3-5-10)16-13(18)11-6-1-8(15(20)21)7-12(11)14(16)19/h1-7,17H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVGNEHAVOPSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2981106.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2981107.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,4-difluorophenyl)acetamide](/img/structure/B2981112.png)
![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2981114.png)
![4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2981116.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981120.png)

![2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2981122.png)